molecular formula C13H13BrN2O3 B3160831 methyl 2-[6-bromo-2-ethyl-4-oxo-3(4H)-quinazolinyl]acetate CAS No. 866151-29-3

methyl 2-[6-bromo-2-ethyl-4-oxo-3(4H)-quinazolinyl]acetate

Cat. No.: B3160831
CAS No.: 866151-29-3
M. Wt: 325.16 g/mol
InChI Key: JIQBDENFNWVZMN-UHFFFAOYSA-N
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Description

Methyl 2-[6-bromo-2-ethyl-4-oxo-3(4H)-quinazolinyl]acetate is a synthetic organic compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[6-bromo-2-ethyl-4-oxo-3(4H)-quinazolinyl]acetate typically involves the following steps:

    Starting Materials: The synthesis begins with 2-ethyl-4-oxo-3(4H)-quinazoline, which is brominated to introduce the bromo group at the 6th position.

    Bromination: The bromination reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform.

    Esterification: The brominated intermediate is then reacted with methyl bromoacetate in the presence of a base such as potassium carbonate or sodium hydride to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination and esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[6-bromo-2-ethyl-4-oxo-3(4H)-quinazolinyl]acetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The carbonyl group in the quinazoline ring can be reduced to form the corresponding alcohol.

    Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Formation of substituted quinazoline derivatives.

    Reduction: Formation of quinazoline alcohols.

    Oxidation: Formation of quinazoline carboxylic acids or aldehydes.

Scientific Research Applications

Methyl 2-[6-bromo-2-ethyl-4-oxo-3(4H)-quinazolinyl]acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex quinazoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in developing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 2-[6-bromo-2-ethyl-4-oxo-3(4H)-quinazolinyl]acetate involves its interaction with specific molecular targets. The bromo group can participate in nucleophilic substitution reactions, while the quinazoline ring can interact with various biological receptors and enzymes, potentially inhibiting their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[6-chloro-2-ethyl-4-oxo-3(4H)-quinazolinyl]acetate
  • Methyl 2-[6-fluoro-2-ethyl-4-oxo-3(4H)-quinazolinyl]acetate
  • Methyl 2-[6-iodo-2-ethyl-4-oxo-3(4H)-quinazolinyl]acetate

Uniqueness

Methyl 2-[6-bromo-2-ethyl-4-oxo-3(4H)-quinazolinyl]acetate is unique due to the presence of the bromo group, which can undergo specific chemical reactions that other halogenated derivatives may not. This uniqueness makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

methyl 2-(6-bromo-2-ethyl-4-oxoquinazolin-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O3/c1-3-11-15-10-5-4-8(14)6-9(10)13(18)16(11)7-12(17)19-2/h4-6H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIQBDENFNWVZMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(C=C(C=C2)Br)C(=O)N1CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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